3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole is a complex organic compound characterized by the presence of multiple benzoxazole and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole typically involves multi-step organic reactions. The initial steps often include the formation of benzoxazole rings through cyclization reactions involving o-aminophenols and carboxylic acids. Subsequent steps involve the introduction of dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The final step usually involves the formation of the sulfanyl linkage between the benzoxazole units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds with similar structural motifs, such as 3,4-dimethoxyphenylpropionic acid and 3,4-dimethoxyphenylmethylamine.
Benzoxazole derivatives: Compounds containing benzoxazole rings, such as 2-aminobenzoxazole and 5-chlorobenzoxazole.
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole lies in its combined structural features, including the presence of multiple benzoxazole and dimethoxyphenyl groups, as well as the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C30H24N2O6S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole |
InChI |
InChI=1S/C30H24N2O6S/c1-33-25-11-5-17(13-27(25)35-3)29-21-15-19(7-9-23(21)31-37-29)39-20-8-10-24-22(16-20)30(38-32-24)18-6-12-26(34-2)28(14-18)36-4/h5-16H,1-4H3 |
InChI Key |
XUAXVYGQEDZISR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC(=C(C=C6)OC)OC)OC |
Origin of Product |
United States |
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